molecular formula C8H16 B3261243 2-Hexene, 3,5-dimethyl- CAS No. 3404-79-3

2-Hexene, 3,5-dimethyl-

Cat. No.: B3261243
CAS No.: 3404-79-3
M. Wt: 112.21 g/mol
InChI Key: BQAZYKYBFAMHPG-VMPITWQZSA-N
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Description

2-Hexene, 3,5-dimethyl- is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in different stereoisomeric forms, including cis and trans configurations. The compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexene, 3,5-dimethyl- can be synthesized through various methods. One common method involves the catalytic hydrogenation of 3,5-dimethyl-1-hexyne. This reaction typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, 2-Hexene, 3,5-dimethyl- can be produced through the oligomerization of butenes. This process involves the use of a catalyst, such as a zeolite or a transition metal complex, to facilitate the formation of higher alkenes from smaller olefins .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: mCPBA, osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2), Pd/C or Pt catalysts

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

    Epoxides: from oxidation

    Alkanes: from reduction

    Dihalides: from halogenation

Scientific Research Applications

2-Hexene, 3,5-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexene, 3,5-dimethyl- in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with electrophilic oxygen species to form epoxides. In reduction reactions, the double bond is hydrogenated to form alkanes. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparison with Similar Compounds

  • 3,5-Dimethyl-trans-2-hexene
  • 3,5-Dimethyl-cis-2-hexene
  • (E)-3,5-Dimethylhex-2-ene
  • (Z)-3,5-Dimethylhex-2-ene

Comparison: 2-Hexene, 3,5-dimethyl- is unique due to its specific substitution pattern and stereochemistry. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions. For example, the cis and trans isomers can have different physical properties and reactivity due to the spatial arrangement of substituents around the double bond .

Properties

IUPAC Name

(E)-3,5-dimethylhex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h5,7H,6H2,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAZYKYBFAMHPG-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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